An In-depth Technical Guide to 1-Bromo-2,3-difluorobenzene
An In-depth Technical Guide to 1-Bromo-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3-difluorobenzene is a halogenated aromatic hydrocarbon that has emerged as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on a benzene (B151609) ring, imparts a distinct combination of reactivity and physicochemical properties.[3][4] This makes it a highly sought-after intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][4] The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, while the fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable component in drug design.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-Bromo-2,3-difluorobenzene.
Chemical and Physical Properties
1-Bromo-2,3-difluorobenzene is a colorless to light yellow or peach-colored liquid under standard conditions.[4][5][6] It is soluble in common organic solvents such as methanol, ethanol, chloroform, and benzene.[4] The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrF₂ | [1][4][7][8][9][10] |
| Molecular Weight | 192.99 g/mol | [1][3][4][7][8][10] |
| CAS Number | 38573-88-5 | [1][3][4][5][7][11] |
| Appearance | Colorless to light yellow/peach liquid | [4][5][6] |
| Boiling Point | 157-158 °C at 760 mmHg | [12] |
| 186-188 °C | [4] | |
| 234 °C at 765 mmHg | [1][5] | |
| Melting Point | -3 °C | [4] |
| 265 °C | [5] | |
| Density | 1.724 g/mL at 25 °C | [1][7] |
| 1.692 g/cm³ | [12] | |
| Refractive Index | n20/D 1.509 | [1][7][12] |
| Flash Point | 61 °C (141.8 °F) - closed cup | [7][13][14] |
| 49.5 °C | [12] | |
| 142 °F | [1][5] | |
| InChI Key | RKWWASUTWAFKHA-UHFFFAOYSA-N | [3][7] |
| Purity | ≥98.0% (GC) to ≥99.0% | [1][5][12][13] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 1-Bromo-2,3-difluorobenzene.
| Spectroscopy | Data | Source(s) |
| ¹H NMR | (CDCl₃, 300.1 MHz), δ: 7.00-7.16 (m, 1H, Ar); 7.17-7.29 (m, 1H, Ar); 7.34-7.47 (m, 1H, Ar) | [6][11][15] |
| ¹³C NMR | (CDCl₃, 75.5 MHz), δ: 110.40 (d, C(1), J = 17.5 Hz); 116.40 (d, C(4), J = 17.7 Hz); 124.70 (dd, C(5), J = 7.1 Hz, J = 5.0 Hz); 128.23 (d, C(6), J = 3.6 Hz); 148.10 (dd, C(2), J = 248.8 Hz, J = 14.3 Hz); 150.92 (dd, C(3), J = 251.9 Hz, J = 13.3 Hz) | [15] |
| ¹⁹F NMR | (CDCl₃, 282.4 MHz), δ: -130.9 (m, 1 F, Ar), -134.8 (m, 1 F, Ar) | [11][15] |
| Mass Spec (MS) | m/z (Irel (%)): 194, 192 [M]+ (100, 99), 113 [M-Br]+ (88), 63 (60) | [11][15] |
Synthesis and Experimental Protocols
Several synthetic routes to 1-Bromo-2,3-difluorobenzene have been reported. The choice of method often depends on the starting materials and desired scale.
Method 1: Bromination of 2,3-Difluorotoluene (B1304731)
One of the most common laboratory-scale syntheses involves the radical bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) with a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN).[4][15]
Experimental Protocol:
-
To a reaction flask, add 2,3-difluorotoluene (1 kg) and dichloromethane (B109758) (6 L).[15]
-
Add AIBN (10 g).[15]
-
Cool the mixture to 0-10 °C.[15]
-
Add N-bromosuccinimide (1.46 kg) in batches, maintaining the temperature between 0-10 °C.[15]
-
After the addition is complete, warm the reaction mixture to 40 °C and monitor the reaction progress.[15]
-
Upon completion, cool the mixture to room temperature and filter.[15]
-
Wash the filtrate with water and separate the organic layer.[15]
-
Concentrate the organic phase to yield the product. A yield of 91% has been reported for a similar intermediate.[15]
Method 2: Dehydrohalogenation of Halogenated Cyclohexenes
This method involves a multi-step process starting from tetrafluoroethylene (B6358150) and buta-1,3-diene.[3][11]
Experimental Protocol (from 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene):
-
Prepare a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g, 0.7 mmol).[6][11][15]
-
Add a 50% aqueous solution of KOH (18.0 g, 160 mmol) to the mixture at 30-35 °C over 30 minutes.[6][11][15]
-
Heat the reaction mixture to 75-85 °C and maintain for 2 hours.[6][11][15]
-
Extract the organic product with dichloromethane (CH₂Cl₂).[6][11][15]
-
Dry the organic extract over calcium chloride (CaCl₂).[6][11][15]
Experimental Protocol (from 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane):
-
To a mixture of 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane (100.0 g) and triethylbenzylammonium chloride (0.94 g, 4 mmol), add a 50% aqueous solution of KOH (140.0 g, 1.25 mol) while maintaining the temperature between 20-30 °C for 1.5 hours.[11]
-
Stir the reaction mixture at 80-85 °C for 2 hours.[11]
-
Distill the organic product with water vapor.[11]
-
Dry the collected organic product over CaCl₂.[11]
-
Perform a final distillation to obtain the purified product.[11]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-2,3-difluorobenzene | 38573-88-5 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. anstarmaterial.com [anstarmaterial.com]
- 6. 1-Bromo-2,3-difluorobenzene | 38573-88-5 [chemicalbook.com]
- 7. 1-Bromo-2,3-difluorobenzene 98 38573-88-5 [sigmaaldrich.com]
- 8. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. scbt.com [scbt.com]
- 11. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 12. lookchem.com [lookchem.com]
- 13. 1-Bromo-2,3-difluorobenzene | 38573-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. 1-Bromo-2,3-difluorobenzene 98 38573-88-5 [sigmaaldrich.com]
- 15. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]





